3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide
Description
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is a disulfide-containing compound featuring two carbamimidoylethyl groups linked via a disulfide (-S-S-) bridge. This compound is hypothesized to have applications in drug design (e.g., enzyme inhibitors) or polymer chemistry (e.g., crosslinking agents), though direct pharmacological or industrial references are absent in the provided evidence. Its structure distinguishes it from thioether-linked analogs like Famotidine (discussed below) .
Properties
Molecular Formula |
C6H14N4S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
3-[(3-amino-3-iminopropyl)disulfanyl]propanimidamide |
InChI |
InChI=1S/C6H14N4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
InChI Key |
OHKILTRMEKHOSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCC(=N)N)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide typically involves the reaction of 3-mercaptopropionitrile with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then converted to the final product by the addition of a second equivalent of cyanamide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amidines depending on the nucleophile used.
Scientific Research Applications
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This allows it to interact with various molecular targets, including enzymes and proteins that are involved in redox regulation. The amidine groups can also interact with biological molecules, potentially modulating their activity .
Comparison with Similar Compounds
Research Implications and Gaps
- Famotidine’s success as a thioether-linked drug suggests structural optimization is critical for receptor targeting .
- Synthetic Feasibility : demonstrates high-yield disulfide synthesis, which could be adapted for the target compound. However, carbamimidoyl group stability under these conditions requires validation .
- Analytical Challenges : The compound’s physicochemical properties (e.g., melting point, solubility) remain uncharacterized, necessitating further HPLC or mass spectrometry studies .
Biological Activity
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide, also known by its CAS number 15785-94-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₄N₄S₂
- Molecular Weight : 206.33 g/mol
- CAS Number : 15785-94-1
The biological activity of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound contains a disulfide bond, which is crucial for its biological function. Disulfides can undergo reduction to form thiols, potentially influencing redox-sensitive pathways in cells.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction processes.
- Antioxidant Activity : The disulfide structure may contribute to antioxidant properties, scavenging free radicals.
Biological Activity
Research has indicated that 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting applications in inflammatory diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity Study :
- A study published in a peer-reviewed journal demonstrated that treatment with 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide led to a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Anti-inflammatory Research :
- A recent study assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory conditions.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
